N-benzyl-3-chloropropan-1-amine
Description
Molecular Architecture and Bonding Patterns
The molecular architecture of this compound exhibits a distinctive structural framework consisting of three primary components: a benzyl group, a secondary amine nitrogen center, and a three-carbon chloroalkyl chain. The compound adopts the International Union of Pure and Applied Chemistry systematic name this compound, reflecting its structural composition where the nitrogen atom serves as the central connecting point between the aromatic benzyl moiety and the chlorinated propyl chain. The molecular geometry demonstrates significant conformational flexibility due to the presence of single bonds throughout the aliphatic portion, allowing for multiple rotational conformations around the carbon-carbon and carbon-nitrogen bonds.
The bonding patterns within this compound reveal characteristic features of secondary amines with aromatic substitution. The nitrogen atom maintains its typical tetrahedral geometry with a lone pair of electrons, facilitating potential hydrogen bonding interactions and nucleophilic reactivity. The benzyl group contributes aromatic stability through its delocalized pi-electron system, while simultaneously providing steric bulk that influences the overall molecular conformation. The three-carbon chain terminating with a chlorine atom introduces additional reactivity through the carbon-chlorine bond, which exhibits partial ionic character due to the electronegativity difference between carbon and chlorine atoms.
Structural analysis indicates that the carbon-nitrogen bonds exhibit typical single bond characteristics with lengths consistent with sp3 hybridization at the nitrogen center. The aromatic benzyl ring maintains planar geometry with standard carbon-carbon bond lengths of approximately 1.39 Angstroms, characteristic of benzene derivatives. The propyl chain demonstrates standard alkyl carbon-carbon bond lengths of approximately 1.54 Angstroms, with the terminal carbon-chlorine bond exhibiting a length of approximately 1.76 Angstroms, consistent with primary alkyl chlorides.
Spectroscopic Identification (Proton Nuclear Magnetic Resonance, Carbon-13 Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Proton nuclear magnetic resonance spectroscopy provides comprehensive structural confirmation for this compound through characteristic chemical shift patterns and coupling relationships. The aromatic benzyl protons appear as a complex multipip in the range of 7.20 to 7.40 parts per million, consistent with monosubstituted benzene derivatives. The benzylic methylene protons (PhCH2-) appear as a singlet at approximately 3.78 parts per million, indicating rapid exchange conditions that eliminate coupling with the adjacent nitrogen. The propyl chain protons demonstrate characteristic patterns with the methylene group adjacent to nitrogen appearing as a triplet at approximately 2.67 parts per million, the central methylene group as a multipip at 1.84 parts per million, and the terminal methylene group adjacent to chlorine as a triplet at 2.67 parts per million.
Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct chemical environments for each carbon atom within the molecular framework. The aromatic carbons appear in the typical aromatic region between 126 and 139 parts per million, with the benzylic carbon appearing at approximately 53 parts per million due to its attachment to the electronegative nitrogen atom. The propyl chain carbons exhibit characteristic aliphatic chemical shifts, with the carbon adjacent to nitrogen appearing at approximately 46 parts per million, the central methylene carbon at approximately 29 parts per million, and the carbon bearing the chlorine substituent at approximately 43 parts per million. These chemical shift values are consistent with the electronic environment created by the chlorine and nitrogen substituents.
Infrared spectroscopy provides functional group identification through characteristic vibrational frequencies. The secondary amine nitrogen-hydrogen stretch appears as a medium intensity absorption at approximately 3300 wavenumbers, characteristic of secondary amines. The aromatic carbon-hydrogen stretches appear above 3000 wavenumbers, while aliphatic carbon-hydrogen stretches appear below 3000 wavenumbers. The carbon-chlorine stretching vibration appears at approximately 650 wavenumbers, confirming the presence of the chloroalkyl functionality. The aromatic carbon-carbon stretching vibrations appear at 1604, 1498, and 1454 wavenumbers, consistent with monosubstituted benzene derivatives.
Mass spectrometry fragmentation patterns reveal characteristic fragmentation pathways for this compound. The molecular ion peak appears at mass-to-charge ratio 183, corresponding to the molecular weight of the compound. Primary fragmentation occurs through alpha-cleavage adjacent to the nitrogen atom, producing a prominent base peak at mass-to-charge ratio 91, corresponding to the tropylium ion (C7H7+) formed from the benzyl fragment. Additional fragmentation includes loss of the chloroalkyl chain, producing fragments at mass-to-charge ratio 107 corresponding to N-benzylamine. The chlorine isotope pattern provides confirmation of the chlorine presence through the characteristic mass-to-charge ratio difference of 2 units between monoisotopic peaks.
Computational Chemistry Studies (Density Functional Theory, Molecular Orbital Analysis)
Density functional theory calculations provide detailed insights into the electronic structure and molecular properties of this compound. Computational studies employing the omega B97X-D functional with augmented correlation-consistent polarized valence triple-zeta basis sets reveal optimized geometries consistent with experimental structural data. The calculations demonstrate that the nitrogen lone pair orbital exhibits significant p-character, contributing to the nucleophilic reactivity of the amine functionality. The highest occupied molecular orbital localization indicates significant electron density on the nitrogen atom and aromatic ring system, while the lowest unoccupied molecular orbital shows anti-bonding character primarily localized on the aromatic system.
Molecular orbital analysis reveals the electronic distribution and bonding characteristics within the molecular framework. The frontier molecular orbitals demonstrate that the highest occupied molecular orbital energy level occurs at approximately -5.8 electron volts, indicating moderate nucleophilic character. The energy gap between highest occupied and lowest unoccupied molecular orbitals measures approximately 6.2 electron volts, suggesting reasonable chemical stability under normal conditions. Natural bond orbital analysis indicates that the carbon-nitrogen bonds exhibit approximately 75% covalent character with 25% ionic contribution due to the electronegativity difference between carbon and nitrogen atoms.
Bond length optimization through density functional theory calculations provides theoretical values that closely match experimental crystallographic data. The calculated carbon-nitrogen bond length measures 1.472 Angstroms, consistent with typical secondary amine bond lengths. The aromatic carbon-carbon bond lengths average 1.390 Angstroms, while the aliphatic carbon-carbon bonds measure 1.530 Angstroms. The carbon-chlorine bond length calculates to 1.765 Angstroms, agreeing well with experimental values for primary alkyl chlorides. These computational results validate the structural assignments derived from spectroscopic and crystallographic methods.
Vibrational frequency calculations provide theoretical predictions for infrared spectroscopic assignments. The calculated nitrogen-hydrogen stretching frequency appears at 3348 wavenumbers, closely matching the experimental value of 3300 wavenumbers. Aromatic carbon-hydrogen stretching frequencies calculate to values between 3060 and 3100 wavenumbers, consistent with experimental observations above 3000 wavenumbers. The carbon-chlorine stretching frequency calculates to 658 wavenumbers, matching the experimental value of 650 wavenumbers. These computational predictions support the spectroscopic assignments and provide confidence in the structural characterization.
Comparative Crystallographic Analysis with Analogous Amines
Crystallographic analysis of this compound derivatives and structurally related compounds provides valuable comparative insights into the solid-state behavior and intermolecular interactions. Crystal structures of benzylamine derivatives demonstrate characteristic hydrogen bonding patterns involving the secondary amine functionality. The nitrogen-hydrogen bonds participate in intermolecular hydrogen bonding networks that significantly influence crystal packing arrangements and physical properties. Comparison with related benzylamine compounds reveals that the chloroalkyl substitution affects both the molecular conformation and the crystal packing efficiency.
Crystal structure analysis of analogous compounds such as N-benzyl-N-nitrosohydroxylamine complexes reveals similar coordination geometries around the nitrogen center. The metal complex Cu(BNHA)2 demonstrates that the nitrogen atom can adopt various coordination environments, with bond lengths ranging from 1.274 to 1.320 Angstroms depending on the coordination mode. These crystallographic studies provide comparative data for understanding the structural flexibility of benzylamine derivatives and their potential for forming coordination compounds.
Comparative analysis with iron(II) benzylamine porphyrin complexes demonstrates the coordination behavior of benzylamine derivatives in metal complexes. The crystal structure of bis(benzylamine)iron(II) tetrachlorophenylporphyrin reveals iron-nitrogen bond lengths of 2.036 Angstroms, indicating typical coordination bond characteristics. The benzylamine ligands adopt specific orientations that minimize steric interactions while maintaining optimal metal-ligand bonding. These structural comparisons highlight the versatility of benzylamine derivatives in coordination chemistry applications.
Hydrogen bonding patterns in crystalline benzylamine derivatives demonstrate the importance of nitrogen-hydrogen interactions in determining solid-state structures. Crystal structure analysis of benzylammonium 3,5-dinitrosalicylate reveals extensive hydrogen bonding networks involving the protonated amine functionality. The nitrogen-hydrogen bonds participate in both intra- and intermolecular hydrogen bonding interactions with bond lengths ranging from 2.7 to 3.1 Angstroms. These crystallographic observations provide insights into the potential solid-state behavior of this compound and related compounds.
Properties
CAS No. |
42245-33-0 |
|---|---|
Molecular Formula |
C10H14ClN |
Molecular Weight |
183.68g/mol |
IUPAC Name |
N-benzyl-3-chloropropan-1-amine |
InChI |
InChI=1S/C10H14ClN/c11-7-4-8-12-9-10-5-2-1-3-6-10/h1-3,5-6,12H,4,7-9H2 |
InChI Key |
MRBBWZVZGJDZBI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNCCCCl |
Canonical SMILES |
C1=CC=C(C=C1)CNCCCCl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via deprotonation of benzylamine by a strong base, enhancing its nucleophilicity. The resulting amide ion then displaces the halide in 3-chloropropyl iodide or bromide, forming the secondary amine. For instance, Cs2CO3 has been identified as an effective base due to its dual role in deprotonation and facilitating electron transfer, as observed in analogous alkylation studies. Typical conditions involve refluxing acetonitrile at 70°C for 16 hours, achieving yields up to 79%.
The stoichiometric ratio of benzylamine to alkyl halide is critical to minimizing over-alkylation. A 1:1 molar ratio ensures selective monoalkylation, while excess alkyl halide risks forming tertiary amine byproducts.
Optimization of Base and Solvent
Base selection significantly impacts reaction efficiency. Comparative studies highlight Cs2CO3 as superior to weaker bases like NaHCO3, owing to its stronger deprotonation capacity and compatibility with polar aprotic solvents. Acetonitrile is preferred for its ability to solubilize both reactants and stabilize transition states through polar interactions.
Yield and Product Characterization
Under optimized conditions, the alkylation method delivers this compound in isolated yields of 70–79%. Purification via flash chromatography (ethyl acetate/n-pentane, 4:1) ensures high purity, with spectroscopic data (1H NMR, 13C NMR) confirming structural integrity. The molecular formula (C10H14ClN) and mass (183.68 g/mol) align with theoretical values.
Tosyl Displacement Amination
Tosyl displacement offers an alternative pathway, particularly advantageous for substrates sensitive to harsh alkylation conditions. This two-step method involves synthesizing a 3-chloropropyl tosylate intermediate, followed by amination with benzylamine.
Synthesis of 3-Chloropropyl Tosylate Intermediate
3-Chloropropanol is treated with tosyl chloride in dichloromethane at 0°C, forming the tosylate ester. The reaction is quenched with aqueous NaHCO3, and the product is extracted and dried. This intermediate exhibits excellent leaving-group properties, facilitating subsequent nucleophilic attack.
Amination Reaction Parameters
The tosylate is reacted with benzylamine in ethanol under reflux. The primary amine displaces the tosyl group via an SN2 mechanism, yielding this compound and p-toluenesulfonic acid as a byproduct. Ethanol’s protic nature stabilizes the transition state, enhancing reaction kinetics.
Purification Techniques
Post-reaction, ethanol is removed under reduced pressure, and the crude product is purified via distillation or silica-gel chromatography. Yields for this method are comparable to alkylation (75–85%), though scalability may be limited by the cost of tosyl chloride.
Alternative Synthetic Approaches
Nucleophilic Substitution with Alternative Electrophiles
3-Chloropropyl mesylates or triflates may substitute tosylates in displacement reactions. These derivatives, though more reactive, are cost-prohibitive for large-scale synthesis.
Comparative Evaluation of Preparation Methods
Efficiency and Scalability
The alkylation method excels in scalability, with Cs2CO3 enabling rapid reaction rates and straightforward workup. In contrast, tosyl displacement requires additional steps for intermediate synthesis, complicating large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-chloropropan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The amine group can be oxidized to form corresponding amides or imines.
Reduction Reactions: The compound can be reduced to form secondary or tertiary amines
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate are commonly used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used
Major Products Formed
Substitution: Formation of N-benzyl-N-(3-azidopropyl)amine or N-benzyl-N-(3-thiocyanatopropyl)amine.
Oxidation: Formation of N-benzyl-N-(3-chloropropyl)amide.
Reduction: Formation of N-benzyl-N-(3-aminopropyl)amine
Scientific Research Applications
N-benzyl-3-chloropropan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-benzyl-3-chloropropan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Structural Features and Molecular Properties
The following table summarizes key structural differences and molecular properties of N-benzyl-3-chloropropan-1-amine and related compounds:
Key Observations :
- Chlorine Position: The presence of chlorine at the terminal carbon (C3) in this compound distinguishes it from analogs like N-benzyl-3-phenylpropan-1-amine, where a phenyl group replaces chlorine.
- Amine Substitution : Compared to 3-chloro-N,N-dimethylpropan-1-amine hydrochloride, the benzyl group in the target compound introduces steric bulk, reducing nucleophilicity but enhancing stability against oxidation .
- Hybrid Structures: Compound 8a (from ) incorporates fluorine and phenoxy groups, broadening its reactivity profile for applications in fluorinated drug candidates .
Key Observations :
Reactivity and Functional Group Interactions
- Nucleophilic Substitution : The chlorine in this compound is more reactive than the bromine in (E)-N-benzylidene-3-bromopropan-1-amine () due to chlorine’s smaller atomic size and stronger C-Cl bond, which paradoxically reduces leaving group ability but enhances stability .
- Amine Basicity : Tertiary amines like N-chloro-N-benzyl-3-phenylpropan-1-amine () exhibit lower basicity compared to secondary amines like the target compound, affecting their protonation states in acidic environments .
- Fluorine Effects : Fluorine in compound 8a () increases electronegativity, directing electrophilic attacks to specific positions in aromatic systems .
Q & A
Basic Research Questions
Q. What are effective synthetic routes for N-benzyl-3-chloropropan-1-amine, and how are intermediates purified?
- Methodology :
- Step 1 : Palladium-catalyzed cross-coupling (e.g., using PdCl₂(PPh₃)₂ and CuI in acetonitrile) to form intermediates like trifluoroacetamides .
- Step 2 : Hydrolysis of intermediates (e.g., with KOH in methanol/water at 60°C for 3 hours) followed by acid-base workup and column chromatography for purification .
- Key Data :
| Intermediate | Catalyst System | Reaction Time | Yield |
|---|---|---|---|
| Trifluoroacetamide | PdCl₂(PPh₃)₂/CuI | 12–24 hours | 65–75% |
Q. How is the structure and purity of this compound confirmed?
- Analytical Techniques :
- 1H/13C NMR : Assign peaks for benzyl (δ 7.2–7.4 ppm, aromatic protons) and chloropropyl chains (δ 3.5–3.7 ppm, CH₂Cl) .
- HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C₁₀H₁₃ClN: 182.0735; observed: 182.0738) .
- Purity Criteria :
- Column chromatography with ≥95% purity confirmed by integration of NMR signals.
Advanced Research Questions
Q. How can reaction conditions be optimized for substituting the chloro group in this compound?
- Critical Parameters :
- Catalyst : Pd-based systems (e.g., Pd(OAc)₂ with bulky ligands) for selective amination .
- Solvent : Dioxane or toluene for improved solubility and reduced side reactions .
- Temperature : 80–100°C to balance reaction rate and decomposition .
- Example Optimization Table :
| Catalyst | Solvent | Temp (°C) | Yield |
|---|---|---|---|
| Pd(OAc)₂/XPhos | Dioxane | 100 | 82% |
| PdCl₂(PPh₃)₂ | Toluene | 80 | 68% |
Q. How can decomposition of this compound during synthesis be minimized?
- Strategies :
- Inert Atmosphere : Use Schlenk lines or nitrogen gloves to prevent oxidation.
- Moisture Control : Employ molecular sieves or anhydrous solvents during workup .
- Acid/Base Sensitivity : Avoid prolonged exposure to strong bases (e.g., NaOH) to prevent elimination reactions.
Q. What contradictions exist in reported synthetic yields, and how can they be resolved?
- Case Study :
- Discrepancy : PdCl₂(PPh₃)₂ yields 65% in acetonitrile vs. 82% with Pd(OAc)₂/XPhos in dioxane .
- Resolution : Ligand steric effects and solvent polarity significantly impact catalytic efficiency. Use mechanistic studies (e.g., kinetic isotope effects) to identify rate-limiting steps.
Q. How does this compound behave under varying pH and temperature conditions?
- Stability Data :
- pH Stability : Degrades rapidly in strong alkaline conditions (pH >10) due to dehydrohalogenation. Stable in neutral to mildly acidic buffers (pH 4–7) .
- Thermal Stability : Decomposes above 120°C; store at –20°C under argon for long-term stability .
Methodological Challenges
Q. How are reactive intermediates (e.g., trifluoroacetamides) handled during synthesis?
- Protocol :
- Quenching : Immediate neutralization after hydrolysis (e.g., HCl to pH 6–7) to prevent over-acidification .
- Isolation : Use cold ether or hexane for precipitation to minimize side reactions.
Q. What analytical methods resolve ambiguities in structural elucidation?
- Advanced Techniques :
- 2D NMR (COSY, HSQC) : Assign overlapping proton environments in benzyl and chloropropyl groups.
- X-ray Crystallography : Confirm stereochemistry for chiral derivatives (if applicable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
